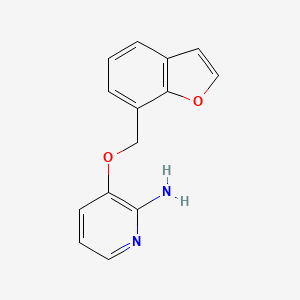![molecular formula C37H46O B12591937 Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]- CAS No. 648429-97-4](/img/structure/B12591937.png)
Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]- is a complex organic compound known for its unique structure and properties. This compound features two azulenyl groups, each substituted with tert-butyl groups at the 3 and 6 positions, connected through a central methanone group. The presence of azulenyl groups imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]- typically involves the reaction of 3,6-bis(1,1-dimethylethyl)azulene with a suitable methanone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the methanone group to methylene or other reduced forms.
Substitution: The azulenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions result in various substituted azulenyl derivatives.
科学的研究の応用
Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]- involves its interaction with specific molecular targets and pathways. The azulenyl groups can interact with biological macromolecules, such as proteins and nucleic acids, through various non-covalent interactions (e.g., hydrogen bonding, π-π stacking). These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Benzene, 1,3-bis(1,1-dimethylethyl)-: A simpler aromatic compound with tert-butyl groups, used as a reference for studying the effects of substitution on aromatic systems.
2,6-di-tert-butylphenol: Known for its antioxidant properties, used in various industrial applications.
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-: Another tert-butyl-substituted aromatic compound with distinct chemical properties.
Uniqueness
Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]- stands out due to its unique structure, combining the properties of azulenyl and tert-butyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
648429-97-4 |
|---|---|
分子式 |
C37H46O |
分子量 |
506.8 g/mol |
IUPAC名 |
bis(3,6-ditert-butylazulen-1-yl)methanone |
InChI |
InChI=1S/C37H46O/c1-34(2,3)23-13-17-25-27(19-15-23)31(36(7,8)9)21-29(25)33(38)30-22-32(37(10,11)12)28-20-16-24(35(4,5)6)14-18-26(28)30/h13-22H,1-12H3 |
InChIキー |
GJKQKATWDFXNFL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C2C(=C(C=C2C(C)(C)C)C(=O)C3=C4C=CC(=CC=C4C(=C3)C(C)(C)C)C(C)(C)C)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12591858.png)

![N-(3-ethoxypropyl)-2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591870.png)
![N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12591877.png)

![N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12591887.png)
![Acetamide, N-[1-(difluoroamino)cyclohexyl]-](/img/structure/B12591895.png)

![Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12591905.png)
![2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol](/img/structure/B12591912.png)


![N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B12591933.png)
![(2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal](/img/structure/B12591934.png)
